Labriformin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

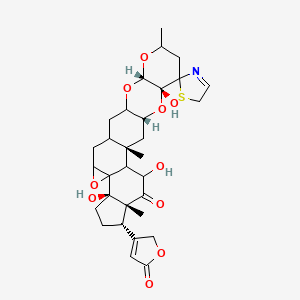

Labriformine is a nitrogen-containing cardenolide of low polarity, predominated in the latices.

Applications De Recherche Scientifique

Ecological Applications

Plant Defense Mechanism

Labriformin plays a significant role in plant defense against herbivores. Research indicates that it is one of the most potent cardenolides in inhibiting herbivore growth and performance. For instance, studies have shown that this compound exhibits strong inhibitory effects on the adapted sodium pumps of specialist herbivores like Oncopeltus fasciatus, making it a critical component of the plant's chemical defense strategy against herbivory .

Geographical Variation

The expression of this compound varies geographically, suggesting that it may be subject to divergent selection pressures based on local herbivore populations. This variation indicates that plants may adapt their chemical defenses in response to specific ecological contexts .

Pharmacological Applications

Inhibition of Na+/K+-ATPase

this compound's primary mechanism of action involves the inhibition of Na+/K+-ATPase, leading to increased intracellular sodium and calcium levels. This property is particularly relevant in cardiac pharmacology, where cardenolides are used to manage conditions such as atrial fibrillation and heart failure . Studies have demonstrated that this compound is significantly more potent than other cardenolides like ouabain and glycosylated aspecioside, suggesting its potential as a therapeutic agent .

Cancer Research

The cytotoxic properties of this compound and other cardenolides have been investigated for their potential in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells through Na+/K+-ATPase inhibition has been documented, indicating a promising avenue for developing novel anticancer therapies . For example, oleandrin, another cardenolide, has been shown to suppress colon cancer cell growth significantly .

Industrial Applications

Bioinsecticides Development

Given its potent biological activity against herbivores, this compound is being explored for use in developing bioinsecticides. Its effectiveness in disrupting the physiological processes of pests makes it a viable candidate for sustainable agricultural practices aimed at pest control without relying on synthetic chemicals .

Data Table: Comparison of Cardenolides

| Compound | Source | Potency (IC50) | Primary Application |

|---|---|---|---|

| This compound | Asclepias spp. | Highly potent | Plant defense, pharmacology |

| Ouabain | Various plants | Moderate | Cardiac glycoside therapy |

| Calotropin | Milkweed | High | Anticancer research |

| Voruscharin | Various sources | High | Toxicological studies |

Case Studies

- This compound and Herbivore Interaction

- Pharmacological Evaluation

- Potential Anticancer Properties

Propriétés

Numéro CAS |

66419-07-6 |

|---|---|

Formule moléculaire |

C31H39NO10S |

Poids moléculaire |

617.7 g/mol |

Nom IUPAC |

(1S,5R,6S,9R,18S,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one |

InChI |

InChI=1S/C31H39NO10S/c1-14-11-29(32-6-7-43-29)31(37)25(39-14)40-18-9-16-10-20-30(42-20)23(26(16,2)12-19(18)41-31)22(34)24(35)27(3)17(4-5-28(27,30)36)15-8-21(33)38-13-15/h6,8,14,16-20,22-23,25,34,36-37H,4-5,7,9-13H2,1-3H3/t14?,16?,17-,18?,19+,20?,22?,23?,25-,26-,27-,28+,29?,30?,31+/m0/s1 |

Clé InChI |

OJDKVUZIXKHTDF-AKAKFBLXSA-N |

SMILES |

CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |

SMILES isomérique |

C[C@@H]1C(C2(C3([C@@H](O1)O[C@@H]4C[C@H]5CCC6C([C@]5(C[C@H]4O3)C)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2)O |

SMILES canonique |

CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Labriformine; Labriformin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.